2-Amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid
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Overview
Description
2-Amino-3-methyl-3-sulfanylbutanoic acid: and 2-amino-4-sulfanylbutanoic acid are organic compounds that belong to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a sulfanyl group (-SH) attached to a butanoic acid backbone. The unique structural features of these compounds make them interesting subjects for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-3-sulfanylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and thiourea.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used in the synthesis include ethanol and water.
Catalysts: Catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-methyl-3-sulfanylbutanoic acid involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group (-SH) can be oxidized to form disulfide bonds (-S-S-).
Reduction: The carboxyl group (-COOH) can be reduced to form alcohols.
Substitution: The amino group (-NH2) can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Acyl chlorides or anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-3-methyl-3-sulfanylbutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-3-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
Methionine: An amino acid with a sulfur-containing side chain.
Homocysteine: An amino acid with a similar structure but an additional methylene group.
Uniqueness
2-Amino-3-methyl-3-sulfanylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a sulfanyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20N2O4S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7) |
InChI Key |
WCHNGZKHWVYRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
Origin of Product |
United States |
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